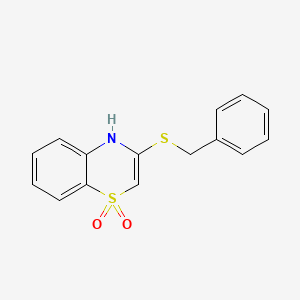

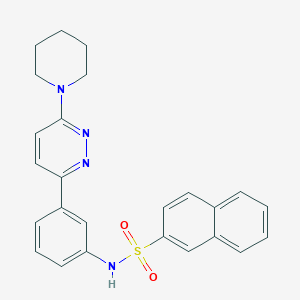

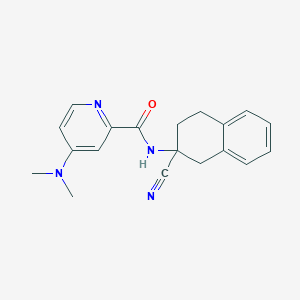

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione, hereafter referred to as BZD, is a chemical compound with a variety of uses in the scientific research community. BZD has been studied extensively for its potential applications in organic synthesis, biochemical and physiological effects, and as a tool in laboratory experiments.

Aplicaciones Científicas De Investigación

Antitumor Activity

This compound has been found to exhibit potent cytotoxic activity against various cancer cell lines. For instance, a derivative of the compound showed significant cytotoxic activity against glioma (U251), prostate (PC-3), and ovarian (OVCAR-03) cancer cell lines .

Antimicrobial Activity

The compound and its derivatives have shown promising antimicrobial activities. They have been tested against various bacteria and yeast-like fungi, and some of the compounds exhibited substantial antimicrobial activities .

Fungicidal Applications

A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which include this compound, were designed, synthesized, and tested against various phytopathogenic fungi. Some of these compounds exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .

KATP Channel Activators

The compound and its derivatives have been evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .

Inhibition of Mitochondrial Respiration

Strobilurin fungicides, which include this compound, can inhibit mitochondrial respiration through acting on Q0 of cytochrome b of the cytochrome bc1 complex in the fungal respiratory chain, blocking electron transfer, and ultimately leading to cessation of fungal growth .

Structural Optimization Design

Based on the effective concentration (EC50) against C. arachidicola, the built CoMSIA model provided the useful reference for the further structural optimization design .

Mecanismo De Acción

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it would be possible to map out the pathways and downstream effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the compound’s properties and behavior, it’s difficult to discuss these influences .

Propiedades

IUPAC Name |

3-benzylsulfanyl-4H-1λ6,4-benzothiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-20(18)11-15(16-13-8-4-5-9-14(13)20)19-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKHKFXJLZDESS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2993407.png)

![N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2993424.png)

![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)

![N-[(6-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2993426.png)